N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide
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Overview
Description
N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide is a complex organic compound with a unique structure that includes a fluorinated tetrahydrofuran ring and a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring with the desired stereochemistry.
Introduction of the fluorine atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Construction of the triazolopyrimidine moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Coupling of the two moieties: The final step involves coupling the fluorinated tetrahydrofuran ring with the triazolopyrimidine moiety using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (hydrogen gas) with a catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting viral infections or cancer.
Biochemistry: It can be used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated tetrahydrofuran ring and the triazolopyrimidine moiety can interact with the active sites of enzymes, inhibiting their activity. This compound may also interfere with nucleic acid synthesis, making it effective against viral infections.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-pyrimidin-5-YL)isobutyramide
- N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-imidazo[4,5-D]pyrimidin-5-YL)isobutyramide
Uniqueness
The uniqueness of N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide lies in its specific combination of a fluorinated tetrahydrofuran ring and a triazolopyrimidine moiety. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H17FN6O5 |
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Molecular Weight |
356.31 g/mol |
IUPAC Name |
N-[3-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H17FN6O5/c1-4(2)10(23)16-13-15-9-7(11(24)17-13)18-19-20(9)12-8(22)6(14)5(3-21)25-12/h4-6,8,12,21-22H,3H2,1-2H3,(H2,15,16,17,23,24)/t5-,6-,8-,12-/m1/s1 |
InChI Key |
DFSBMMPUOLBSBS-FGKWHLTOSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
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